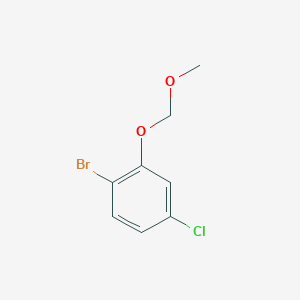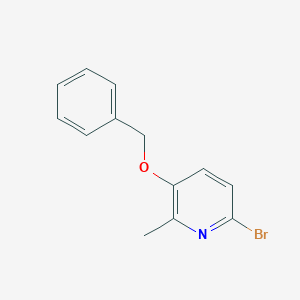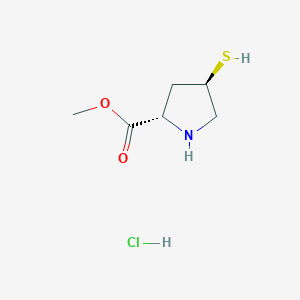
2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Boronic acid derivatives, such as “2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Applications De Recherche Scientifique
2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester has been studied extensively for its potential applications in scientific research. It has been used as a reagent in various synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions. It has also been used in the synthesis of various organic compounds, such as polymers and drugs. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester is not well understood, but it is believed to involve the formation of a boronate ester intermediate. This intermediate is formed when the boronic acid group of this compound reacts with an organic compound. The boronate ester is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it has been found to have some antioxidant activity. It has also been found to be effective in inhibiting the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, it has been found to be effective in reducing the activity of certain enzymes, such as lipoxygenase and cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester in lab experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is a versatile compound that can be used in a variety of synthetic reactions. The main limitation of using this compound in lab experiments is that it is relatively unstable and can decompose under certain conditions.
Orientations Futures
There are many potential future directions for research involving 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester. One potential direction is to further explore its potential applications in the synthesis of organic compounds, such as polymers and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, further research could be done to explore its potential biochemical and physiological effects, such as its antioxidant activity and its ability to inhibit the growth of certain bacteria and enzymes. Finally, further research could be done to explore new methods for synthesizing this compound, as well as ways to improve its stability.
Méthodes De Synthèse
The synthesis of 2,5-Difluoro-4-formylphenylphenylboronic acid pinacol ester begins with the synthesis of the boronic acid group, which is achieved by reacting 2,5-difluorophenol with trimethylborate in the presence of a base. The boronic acid is then esterified with pinacol in the presence of a base, such as potassium carbonate, to form the desired product. This reaction is often carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature.
Propriétés
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJODKHPXNPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)










